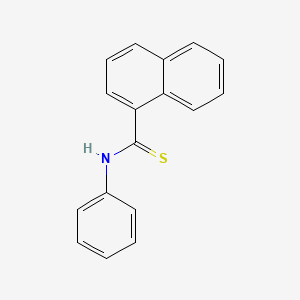

1-Naphthalenecarbothioamide, N-phenyl-

Description

Contextualization within Thioamide Chemistry and Naphthalene (B1677914) Derivatives

N-Phenyl-1-naphthalenecarbothioamide belongs to the thioamide family, which are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. ku.dkresearchgate.netchemrxiv.org This substitution imparts unique chemical properties, including altered nucleophilicity and hydrogen-bonding capabilities, which are crucial for both chemical reactivity and non-covalent interactions in biological systems. ku.dkresearchgate.netchemrxiv.org Thioamides have been incorporated into various biologically active compounds to enhance their stability against enzymatic hydrolysis and to improve their affinity for specific targets. ku.dkresearchgate.net

The naphthalene moiety of the compound is a bicyclic aromatic hydrocarbon that serves as a fundamental building block in many synthetic and natural products, including dyes, pigments, and pharmaceuticals. lifechemicals.comknowde.com Naphthalene derivatives are known for their diverse applications, ranging from antimicrobial agents to components in materials science. lifechemicals.comresearchgate.net The fusion of the thioamide group with the naphthalene ring system in N-phenyl-1-naphthalenecarbothioamide suggests a molecule with a rich and potentially complex chemical profile.

Significance and Research Trajectories of N-Phenyl-1-Naphthalenecarbothioamide

While direct research on N-phenyl-1-naphthalenecarbothioamide is not extensively documented, the established significance of related compounds points toward promising research avenues. For instance, arylthioamides have been investigated as hydrogen sulfide (B99878) (H₂S) donors, with some exhibiting l-cysteine-dependent H₂S-releasing properties. nih.govnih.gov This suggests that N-phenyl-1-naphthalenecarbothioamide could be explored for similar vasodilation and cardiovascular effects. nih.govnih.gov

Furthermore, the general class of N-aryl thioamides is of interest in medicinal chemistry. The synthesis of various N-aryl amides and thioamides is a continuous area of development, with methods like copper-catalyzed N-arylation of dioxazolones and the classic Willgerodt-Kindler reaction being prominent. organic-chemistry.orgwikipedia.orgmsu.eduresearchgate.netrsc.orgthieme-connect.de The Willgerodt-Kindler reaction, in particular, is a well-established method for converting aryl alkyl ketones into the corresponding thioamides, offering a potential synthetic route to N-phenyl-1-naphthalenecarbothioamide. organic-chemistry.orgwikipedia.orgmsu.eduresearchgate.netrsc.org

The potential for this compound to serve as a scaffold in the design of novel therapeutic agents is significant. Naphthalene-based diarylamides, for example, have been designed as pan-Raf kinase inhibitors with anti-melanoma activity. nih.gov This highlights the potential for the naphthalene core of N-phenyl-1-naphthalenecarbothioamide to be a key feature in the development of new anticancer agents.

Interactive Data Table: Properties of N-Phenyl-1-naphthalenecarbothioamide and Related Compounds

| Property | Value for N-Phenyl-1-naphthalenecarbothioamide | General Properties of Arylthioamides | General Properties of Naphthalene |

| Molecular Formula | C₁₇H₁₃NS | Varies | C₁₀H₈ |

| Molecular Weight | 263.36 g/mol | Varies | 128.17 g/mol |

| Functional Groups | Thioamide, N-phenyl, 1-naphthyl | Thioamide, Aryl group | Fused aromatic rings |

| Potential Applications | H₂S donor, Medicinal chemistry intermediate | H₂S donors, Biologically active compounds | Dyes, Pharmaceuticals, Materials |

Current Research Gaps and Future Perspectives for the Chemical Compound

The most significant gap in the current body of scientific literature is the lack of dedicated research on N-phenyl-1-naphthalenecarbothioamide. There is a clear need for fundamental studies to synthesize and characterize this compound, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to elucidate its three-dimensional structure.

Future research should focus on several key areas:

Development of Efficient Synthetic Routes: While the Willgerodt-Kindler reaction is a plausible method, exploring and optimizing other synthetic strategies will be crucial for making this compound readily accessible for further study. organic-chemistry.orgwikipedia.orgmsu.eduresearchgate.netrsc.org

Investigation of Physicochemical Properties: A thorough examination of its solubility, stability, and electronic properties will provide a foundation for understanding its behavior and potential applications.

Exploration of Biological Activity: Screening N-phenyl-1-naphthalenecarbothioamide for various biological activities, such as antimicrobial, anticancer, and H₂S-donating capabilities, could uncover novel therapeutic potential. researchgate.netnih.govnih.gov

Reactivity Studies: Understanding the reactivity of the thioamide functional group in the context of the bulky naphthalene and phenyl substituents will be essential for its use as a synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

62659-23-8 |

|---|---|

Molecular Formula |

C17H13NS |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-phenylnaphthalene-1-carbothioamide |

InChI |

InChI=1S/C17H13NS/c19-17(18-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19) |

InChI Key |

PFHOWPNCQNOHIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Phenyl 1 Naphthalenecarbothioamide

Established Synthetic Pathways to N-Phenyl-1-Naphthalenecarbothioamide

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, and several reliable methods have been established for the preparation of N-phenyl-1-naphthalenecarbothioamide. These primary routes involve the thionation of the corresponding amide and the reaction of an isothiocyanate with an amine.

Thionation Reactions from Corresponding Amides

The most direct and widely employed method for the synthesis of N-phenyl-1-naphthalenecarbothioamide is the thionation of the precursor amide, N-phenyl-1-naphthamide. This reaction typically involves the use of a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being the most common and effective choice. nih.govorganic-chemistry.org

The reaction proceeds by heating the amide with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene. The general reaction scheme is depicted below:

N-phenyl-1-naphthamide + Lawesson's Reagent → N-phenyl-1-naphthalenecarbothioamide

The efficiency of the thionation reaction can be influenced by factors such as the reaction temperature, time, and the stoichiometry of the reagents. While specific yields for the synthesis of N-phenyl-1-naphthalenecarbothioamide are not extensively documented in readily available literature, analogous thionation reactions of N-aryl amides report good to excellent yields.

| Amide Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-phenylbenzamide | Lawesson's Reagent | Toluene | Reflux | 3 | High |

| N-(p-methylphenyl)benzamide | Lawesson's Reagent | Toluene | Reflux | 3 | High |

This table presents typical conditions for the thionation of related N-aryl amides, which can be extrapolated for the synthesis of N-phenyl-1-naphthalenecarbothioamide.

Approaches Involving Isothiocyanates and Amines

An alternative and versatile route to N-phenyl-1-naphthalenecarbothioamide involves the reaction between 1-naphthyl isothiocyanate and aniline (B41778). This approach is predicated on the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. rsc.org

The general reaction is as follows:

1-Naphthyl isothiocyanate + Aniline → N-phenyl-1-naphthalenecarbothioamide

This method allows for the synthesis of a wide array of N-substituted-1-naphthalenecarbothioamides by varying the aniline component. The reaction is typically carried out in a suitable solvent, and the conditions are generally mild. The synthesis of the starting material, 1-naphthyl isothiocyanate, can be achieved from 1-naphthylamine (B1663977) through various methods, including the reaction with carbon disulfide. nih.gov

| Isothiocyanate | Amine | Solvent | Temperature | Yield (%) |

| Phenyl isothiocyanate | Various amines | Dichloromethane | Room Temp | Good to Excellent |

| 1-Naphthyl isothiocyanate | Aniline | Not Specified | Not Specified | Not Specified |

This table illustrates the general applicability of the isothiocyanate-amine reaction for the synthesis of thioamides.

Mechanistic Considerations in N-Phenyl-1-Naphthalenecarbothioamide Synthesis

The mechanism of thionation using Lawesson's reagent is a well-studied process. It is generally accepted that Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide monomer in solution. This monomer then reacts with the carbonyl group of the amide in a [2+2] cycloaddition to form a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion of this intermediate, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct. nih.govnih.gov

In the isothiocyanate route, the mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of the isothiocyanate group of 1-naphthyl isothiocyanate. This is followed by proton transfer to form the stable thioamide product.

Advanced Synthetic Approaches for N-Phenyl-1-Naphthalenecarbothioamide Analogues

To explore the structure-activity relationships and to fine-tune the properties of N-phenyl-1-naphthalenecarbothioamide, advanced synthetic strategies are employed to introduce functional groups on both the naphthalene (B1677914) and phenyl rings.

Functionalization Strategies on the Naphthalene Moiety

Direct functionalization of the naphthalene ring of N-phenyl-1-naphthalenecarbothioamide presents a powerful tool for generating structural diversity. While specific examples on the thioamide itself are scarce, methodologies developed for the regioselective functionalization of 1-naphthylamine and 1-naphthol derivatives can be conceptually applied.

Transition metal-catalyzed C-H activation has emerged as a prominent strategy for the regioselective functionalization of aromatic systems. For instance, ruthenium-catalyzed C-H arylation of 1-naphthol at the C8 (peri) position has been reported. nih.govnih.gov Similar directing group strategies could potentially be adapted for the N-phenyl-1-naphthalenecarbothioamide scaffold, where the thioamide group itself or a pre-installed directing group could guide the selective introduction of substituents at various positions on the naphthalene ring.

Common C-H functionalization reactions that could be explored include:

Arylation: Introduction of aryl groups.

Alkylation: Introduction of alkyl chains.

Halogenation: Introduction of halogen atoms, which can then serve as handles for further transformations.

Substituent Effects on the Phenyl Ring in Thioamide Synthesis

The electronic nature of substituents on the phenyl ring of the aniline starting material can significantly influence the synthesis of N-aryl-1-naphthalenecarbothioamides, particularly in the isothiocyanate-based approach.

In the reaction of 1-naphthyl isothiocyanate with substituted anilines, the nucleophilicity of the aniline nitrogen is a key factor. Electron-donating groups (EDGs) on the phenyl ring, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and generally leading to faster reaction rates and potentially higher yields. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the nucleophilicity of the aniline, which may result in slower reactions or require more forcing conditions.

| Phenyl Substituent | Electronic Effect | Expected Reactivity with Isothiocyanate |

| -OCH₃ (methoxy) | Electron-donating | Increased |

| -CH₃ (methyl) | Electron-donating | Increased |

| -H (hydrogen) | Neutral | Baseline |

| -Cl (chloro) | Electron-withdrawing (inductive) | Decreased |

| -NO₂ (nitro) | Strong electron-withdrawing | Significantly Decreased |

This table provides a qualitative prediction of the effect of substituents on the phenyl ring on the rate of reaction with 1-naphthyl isothiocyanate.

These substituent effects allow for the systematic synthesis of a library of N-(substituted phenyl)-1-naphthalenecarbothioamide analogues, which is crucial for medicinal chemistry applications where fine-tuning of electronic properties is often required to optimize biological activity.

Green Chemistry Principles in N-Phenyl-1-Naphthalenecarbothioamide Synthesis

The application of green chemistry principles to the synthesis of N-phenyl-1-naphthalenecarbothioamide is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of non-toxic solvents, catalyst-free reactions, and energy-efficient methods.

One promising green approach is the use of deep eutectic solvents (DES) as a reaction medium. A study on the Willgerodt-Kindler reaction for thioamide synthesis demonstrated the effectiveness of a DES composed of choline chloride and urea. This method avoids the use of volatile and toxic organic solvents and can proceed under mild conditions (45 °C) without the need for a catalyst rsc.org. Adapting this to the synthesis of N-phenyl-1-naphthalenecarbothioamide would involve reacting 1-naphthaldehyde (B104281), aniline, and elemental sulfur in this biodegradable and low-cost solvent system.

Catalyst-free and solvent-free conditions represent another significant advancement in the green synthesis of thioamides. The Willgerodt-Kindler reaction has been successfully performed by heating a mixture of the carbonyl compound, amine, and sulfur at 100 °C without any solvent or catalyst mdpi.com. This approach minimizes waste and simplifies the purification process. For the synthesis of N-phenyl-1-naphthalenecarbothioamide, this would involve the direct reaction of 1-naphthaldehyde, aniline, and sulfur.

Furthermore, three-component synthesis in water under catalyst-free and organic solvent-free conditions has been reported for the preparation of aromatic thioamides mdpi.com. This method aligns well with green chemistry principles by utilizing an environmentally benign solvent. The synthesis of N-phenyl-1-naphthalenecarbothioamide via this route would involve the reaction of 1-naphthaldehyde, aniline, and elemental sulfur in an aqueous medium.

Microwave-assisted synthesis is another green technique that can be applied. A microwave-enhanced Kindler thioamide synthesis has been developed, which often leads to shorter reaction times and improved yields organic-chemistry.org. This method can also be performed under solvent-free conditions, further enhancing its green credentials researchgate.net.

These green methodologies offer significant advantages over traditional synthetic routes by reducing waste, avoiding hazardous materials, and improving energy efficiency, making the synthesis of N-phenyl-1-naphthalenecarbothioamide more sustainable.

Derivatization Strategies for Diverse Chemical Applications

The derivatization of N-phenyl-1-naphthalenecarbothioamide can lead to a wide range of compounds with tailored properties for various applications. Strategies for modification can target the naphthalene ring, the phenyl ring, or the thioamide functional group itself.

Chemical Modifications for Analytical Probes

The inherent fluorescence of the naphthalene moiety in N-phenyl-1-naphthalenecarbothioamide makes it an attractive scaffold for the development of fluorescent probes. The thioamide group can act as a recognition site or a quenching unit that can be modulated upon interaction with an analyte.

A common strategy for developing fluorescent probes involves attaching a recognition unit to the fluorophore that selectively interacts with the target analyte, leading to a change in the fluorescence signal. For N-phenyl-1-naphthalenecarbothioamide, functional groups capable of binding specific analytes can be introduced on either the naphthalene or the phenyl ring. For instance, the incorporation of a receptor for a particular metal ion could lead to a "turn-on" or "turn-off" fluorescent sensor. The interaction of the analyte with the thioamide sulfur or nitrogen could also perturb the electronic properties of the molecule, resulting in a detectable fluorescence response nih.gov.

The design of probes for biologically important thiols often involves reactions that cleave a specific bond to release a fluorophore rsc.orgnih.gov. While N-phenyl-1-naphthalenecarbothioamide itself is fluorescent, it could be modified to create a pro-fluorophore. For example, a group could be attached to the thioamide that quenches the naphthalene fluorescence. A selective reaction with an analyte could then cleave this quenching group, restoring the fluorescence.

Integration into Larger Molecular Architectures

The N-phenyl-1-naphthalenecarbothioamide unit can be incorporated as a building block into more complex molecular architectures such as macrocycles and polymers. The reactivity of the thioamide group and the potential for functionalization of the aromatic rings allow for its integration into larger systems.

For instance, the thioamide functionality can participate in radical copolymerizations with vinyl monomers to create polymers with degradable thioether bonds in their backbones acs.org. By preparing a derivative of N-phenyl-1-naphthalenecarbothioamide with a polymerizable group, it could be incorporated into a polymer chain, potentially imparting specific optical or binding properties to the resulting material.

Furthermore, the synthesis of macrocycles containing the thioamide moiety is a viable strategy. Thioamides have been incorporated into peptide macrocycles, where they can enhance stability towards enzymatic degradation chemrxiv.org. By introducing reactive functional groups on the N-phenyl-1-naphthalenecarbothioamide scaffold, such as amines or carboxylic acids, it could be cyclized with other molecular components to form novel macrocyclic structures with potential applications in host-guest chemistry or as enzyme inhibitors.

Formation of Functionalized N-Phenyl-1-Naphthalenecarbothioamide Derivatives

The synthesis of functionalized derivatives of N-phenyl-1-naphthalenecarbothioamide can be achieved by employing substituted starting materials in the synthetic routes described previously. For example, using a substituted aniline or a substituted 1-naphthaldehyde in the Willgerodt-Kindler reaction would lead to derivatives with substituents on the phenyl or naphthalene rings, respectively.

The thioamide group itself can also be a site for derivatization. For instance, secondary thioamides can undergo chemoselective S-arylation when reacted with diaryliodonium salts under basic, transition-metal-free conditions to yield aryl thioimidates rsc.org. This reaction could be applied to N-phenyl-1-naphthalenecarbothioamide to introduce various aryl groups onto the sulfur atom, thereby modifying its electronic and steric properties.

Furthermore, N-alkylation or N-arylation of the thioamide nitrogen is another potential derivatization pathway. While direct N-arylation of secondary thioamides can be challenging, specific conditions, particularly with thiolactams, have been shown to favor N-arylation rsc.org. The synthesis of N-substituted derivatives can also be achieved by starting with a secondary amine in the initial thioamide synthesis.

Reactivity Profiles and Mechanistic Investigations of N Phenyl 1 Naphthalenecarbothioamide

Reactions Involving the Thioamide Functional Group

The thioamide group, a sulfur analog of the amide group, is characterized by a unique electronic structure that imparts distinct reactivity. The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, making the sulfur atom both a good nucleophile and a leaving group in various transformations. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Thiadiazoles)

Thioamides are well-established precursors for the synthesis of sulfur-containing heterocycles, with the formation of 1,2,4-thiadiazoles being a prominent example. While specific studies on the oxidative cyclization of N-phenyl-1-naphthalenecarbothioamide are not extensively documented in publicly available literature, the general mechanism involves the oxidative dimerization of thioamides. jst.go.jp This transformation is often mediated by oxidizing agents like iodine or can be achieved through electrochemical methods. jst.go.jprsc.org

The proposed mechanism for such a cyclization typically begins with the oxidation of the thioamide to generate a reactive intermediate. rsc.org This is followed by an intermolecular nucleophilic attack of a second thioamide molecule and subsequent intramolecular cyclization and aromatization to yield the stable 1,2,4-thiadiazole (B1232254) ring system. jst.go.jp For N-phenyl-1-naphthalenecarbothioamide, this would theoretically lead to the formation of a 3,5-disubstituted 1,2,4-thiadiazole bearing naphthyl and phenyl substituents.

Table 1: Hypothetical Oxidative Cyclization of N-Phenyl-1-Naphthalenecarbothioamide to a 1,2,4-Thiadiazole

| Reactant | Reagent | Product | Theoretical Yield |

| N-Phenyl-1-naphthalenecarbothioamide | I₂, Base | 3-(1-Naphthyl)-5-phenyl-1,2,4-thiadiazole | Good to Excellent |

Note: This table represents a hypothetical reaction based on known transformations of similar thioamides.

Conversion of Thioamides to Nitriles and Other Nitrogen-Containing Compounds

The conversion of primary thioamides to nitriles is a common transformation achieved through dehydration or dehydrosulfurization. For N-substituted thioamides like N-phenyl-1-naphthalenecarbothioamide, direct conversion to a simple nitrile is not feasible without cleavage of the N-phenyl bond. However, the thioamide functionality can be transformed into other nitrogen-containing groups. For instance, iodine-mediated dehydrosulfurization of thioamides in the presence of a base can afford nitriles from primary thioamides and cyanamides from thioureas. nih.gov A visible-light-mediated, metal-free dehydrosulfurization has also been reported for the conversion of thioamides to nitriles, highlighting an environmentally benign approach. rsc.org

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The thioamide functional group exhibits ambident nucleophilic character, with both the sulfur and nitrogen atoms capable of participating in reactions. The sulfur atom, being larger and more polarizable, is generally the more nucleophilic center. nih.gov It can readily react with electrophiles such as alkyl halides.

Conversely, the nitrogen atom can also exhibit nucleophilicity, although this is often modulated by the electronic effects of its substituents. In N-phenyl-1-naphthalenecarbothioamide, the lone pair on the nitrogen is delocalized into both the thiocarbonyl group and the phenyl ring, reducing its nucleophilicity compared to an aliphatic amine. However, under strongly basic conditions, deprotonation of the nitrogen can generate a highly nucleophilic species. Activation of the thioamide at the nitrogen atom, for instance by an N-Boc group, can facilitate nucleophilic attack at the thiocarbonyl carbon. nsf.govrsc.org

Electrophiles can attack the nitrogen atom, particularly in the absence of a strong base. wikipedia.org The outcome of such reactions is dependent on the nature of the electrophile and the reaction conditions.

Role as a Synthetic Intermediate in Complex Chemical Transformations

The unique reactivity of the thioamide group makes N-phenyl-1-naphthalenecarbothioamide a valuable intermediate for the construction of more elaborate molecules through carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

Participation in C-C and C-X Bond-Forming Reactions

Thioamides have emerged as versatile coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems have been successfully employed for the coupling of thioamides with various organometallic reagents.

Palladium-Catalyzed Coupling: The Liebeskind-Srogl cross-coupling reaction, a palladium(0)-catalyzed, copper(I)-mediated process, allows for the desulfitative coupling of thioamides with boronic acids, organostannanes, and siloxanes to form C-C bonds under neutral conditions. acs.orgacs.org This methodology could potentially be applied to N-phenyl-1-naphthalenecarbothioamide to introduce new aryl or vinyl groups at the thiocarbonyl carbon. More recently, a Suzuki-Miyaura type coupling of thioamides has been developed where the thioamide acts as a carbene precursor after desulfurization. researchgate.netnih.gov

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions of thioamides provide another avenue for C-C and C-S bond formation. For instance, copper(I) bromide has been shown to catalyze the coupling of thioamides with diazocarbonyl compounds to produce enamino esters and enaminones. nih.govacs.org Furthermore, copper(II) acetate (B1210297) can catalyze the coupling of thioamides with arylboronic acids to form S-aryl thioimidates, representing a C-S bond-forming reaction. acs.org

Table 2: Potential Cross-Coupling Reactions of N-Phenyl-1-Naphthalenecarbothioamide

| Coupling Reaction | Catalyst System | Coupling Partner | Potential Product |

| Liebeskind-Srogl | Pd(0) / Cu(I) | Arylboronic acid | 1-Naphthyl(phenyl)methanimine derivative |

| Suzuki-Miyaura type | Pd(0) | Arylboronic acid | Diaryl ketone precursor |

| Copper-Catalyzed | CuBr | Diazocarbonyl compound | Enamine derivative |

| Copper-Catalyzed | Cu(OAc)₂ | Arylboronic acid | S-Aryl-N-phenyl-1-naphthalenecarboximidothioate |

Note: This table illustrates potential applications of known cross-coupling methodologies to the target compound.

Selective Transformations Facilitated by the N-Phenyl-1-Naphthalenecarbothioamide Scaffold

The presence of the bulky and electronically distinct naphthalene (B1677914) and phenyl groups on the thioamide core can influence the regioselectivity and stereoselectivity of reactions. While specific examples for N-phenyl-1-naphthalenecarbothioamide are scarce in the literature, the general principles of steric hindrance and electronic guidance would apply. For instance, in reactions involving the naphthalene ring, the position of substitution could be directed by the thioamide group. Similarly, the stereochemical outcome of reactions at a chiral center introduced adjacent to the thioamide could be influenced by the bulky substituents. The selective functionalization of heterocyclic scaffolds is a well-established strategy in medicinal chemistry, and similar principles could be applied to the N-phenyl-1-naphthalenecarbothioamide framework to generate libraries of diverse compounds for biological screening. nih.gov

Reaction Kinetics and Thermodynamic Studies of N-Phenyl-1-Naphthalenecarbothioamide

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a chemical compound, its mechanistic pathways, and the stability of its transition states. For N-phenyl-1-naphthalenecarbothioamide, while specific experimental data is not extensively documented in publicly accessible literature, its reactivity can be inferred from studies on analogous thioamides and N-aryl amides. These investigations typically focus on reactions such as hydrolysis, aminolysis, and transamidation.

Detailed research findings on related compounds indicate that thioamides, including N-phenyl-1-naphthalenecarbothioamide, are generally more resistant to hydrolysis than their amide counterparts. nih.gov This difference in reactivity is attributed to the electronic properties of the thioamide group, where the larger sulfur atom and its ability to participate in n→π* interactions influence the rotational barrier around the C-N bond and the electrophilicity of the carbonyl carbon. nih.govacs.org

Kinetic studies of similar compounds often involve monitoring the reaction progress using spectroscopic methods, such as UV-vis or NMR spectroscopy, to determine reaction rates under various conditions. rsc.orgacs.org These studies typically explore the influence of reactant concentrations, temperature, and the presence of catalysts. For instance, the hydrolysis of thioamides can be subject to general base catalysis, a phenomenon that can be quantitatively assessed using Brønsted plots. acs.orgresearchgate.net

Illustrative Kinetic Data for Thioamide Reactions

To illustrate the type of data generated in such studies, the following table presents hypothetical kinetic data for the base-catalyzed hydrolysis of a thioamide, based on trends observed for related compounds.

| [Base] (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 2.8 x 10⁻⁵ |

| 0.05 | 6.5 x 10⁻⁵ |

| 0.10 | 1.3 x 10⁻⁴ |

| 0.20 | 2.5 x 10⁻⁴ |

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for corroborating experimental findings and providing a deeper understanding of reaction mechanisms at a molecular level. nih.govacs.orgnih.gov These theoretical calculations can model the reaction pathways, identify transition states, and compute the associated energy barriers, offering a comprehensive picture of the compound's reactivity.

Illustrative Thermodynamic Parameters for Thioamide Hydrolysis

The following table provides an example of thermodynamic parameters that could be determined for a reaction involving a thioamide.

| Parameter | Illustrative Value |

| Activation Energy (Ea) | 75 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 72 kJ/mol |

| Entropy of Activation (ΔS‡) | -45 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 85.4 kJ/mol |

Coordination Chemistry and Ligand Design Principles for N Phenyl 1 Naphthalenecarbothioamide

N-Phenyl-1-Naphthalenecarbothioamide as an N,S-Donor Ligand

N-Phenyl-1-naphthalenecarbothioamide is a versatile ligand in coordination chemistry, primarily due to the presence of both nitrogen and sulfur atoms, which can act as donor sites. This dual-donor capability allows it to form stable complexes with a variety of metal ions. The chemistry of thioamides and their derivatives is of significant interest due to their unique structural features and biological relevance. scispace.com The functional group R-CS-NR1R2, where R, R1, and R2 are organic groups, defines a thioamide. scispace.com

The synthesis of metal complexes involving N-phenyl-1-naphthalenecarbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine their solid-state structures. researchgate.netnih.govresearchgate.net

For instance, the synthesis of transition metal complexes with a related ligand, 3-thionicotinoylaminodibenzofuran, involved reacting the ligand with metal(II) salts of iron, cobalt, nickel, copper, and zinc. scispace.com The resulting complexes were characterized by elemental analysis, spectroscopic methods, and magnetic susceptibility measurements. scispace.com Similarly, the synthesis of copper(II) complexes with 1,10-phenanthroline-5,6-dione (B1662461) and an isothiazole (B42339) derivative has been reported, with characterization by elemental analysis, IR spectroscopy, and X-ray diffraction. researchgate.net

Table 1: Representative Metal Complexes and Spectroscopic Data

| Complex | Metal Ion | Key IR Bands (cm⁻¹) (C=S) | Selected ¹H NMR Shifts (ppm) | Reference |

| [Fe(L)₂Cl₂] | Fe(II) | ~1350 | Shifted ligand signals | scispace.com |

| [Co(L)₂(H₂O)₂]Cl₂ | Co(II) | ~1355 | Shifted ligand signals | scispace.com |

| [Ni(L)₂] | Ni(II) | ~1360 | Shifted ligand signals | scispace.com |

| [Cu(L)Cl] | Cu(II) | ~1365 | Not reported | scispace.com |

| [Zn(L)₂]Cl₂ | Zn(II) | ~1350 | Shifted ligand signals | scispace.com |

| L represents a thioamide-containing ligand. Data is illustrative based on related thioamide complexes. |

N-Phenyl-1-naphthalenecarbothioamide can coordinate to a metal center in several ways. The most common is as a bidentate N,S-donor ligand, forming a chelate ring with the metal ion. nih.govresearchgate.net The coordination geometry around the central metal ion is influenced by factors such as the coordination number and the electronic configuration of the metal. wikipedia.orglibretexts.orglibretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org

The coordination number, which is the number of atoms bonded to the central metal, can range from two to as high as twenty. wikipedia.org For transition metal complexes, the coordination number plays a crucial role in determining the geometry around the central metal ion. libretexts.org For example, a coordination number of six typically results in an octahedral geometry, while a coordination number of four can lead to either a tetrahedral or a square planar arrangement. libretexts.orglibretexts.org

In the case of related thioamide complexes, different geometries have been proposed based on experimental data. For example, an octahedral geometry was suggested for Fe(II) and Co(II) complexes, a square-planar geometry for Ni(II) and Cu(II) complexes, and a tetrahedral geometry for the Zn(II) complex of 3-thionicotinoylaminodibenzofuran. scispace.com The specific geometry adopted is a result of a combination of electronic and steric factors. youtube.com

Table 2: Common Coordination Geometries for Metal Complexes

| Coordination Number | Geometry | Typical Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pt(II) |

| 6 | Octahedral | Fe(II), Co(II), Ni(II) |

| This table provides a general overview and specific examples may vary. |

Influence of Ligand Architecture on Complex Stability and Reactivity

The stability and reactivity of metal complexes with N-phenyl-1-naphthalenecarbothioamide are significantly influenced by the steric and electronic properties of the naphthalene (B1677914) and phenyl substituents.

The bulky naphthalene group can exert significant steric hindrance, influencing the coordination geometry and the accessibility of the metal center to other molecules. nih.gov This steric bulk can affect the rate and mechanism of ligand substitution reactions. rsc.org For example, studies on related systems have shown that bulky ligands can lead to the formation of complexes with lower coordination numbers. youtube.com

The ability of N-phenyl-1-naphthalenecarbothioamide to act as a bidentate ligand leads to the formation of a chelate ring with the metal ion. The chelate effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. acs.orgyoutube.com This increased stability is primarily due to a favorable entropy change upon chelation. youtube.com

Incorporating the thioamide unit into a macrocyclic ligand can further enhance complex stability through the macrocyclic effect. Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can coordinate to a metal ion. nih.govrsc.org The pre-organized nature of macrocyclic ligands leads to a smaller entropic penalty upon complexation, resulting in highly stable complexes. nih.govrsc.org Thioamide-containing macrocycles have been investigated for their ability to improve the permeability and bioavailability of peptide macrocycles. nih.gov The substitution of an amide with a thioamide can also enhance thermal and proteolytic stability. nih.gov

Photophysical and Electronic Properties of N-Phenyl-1-Naphthalenecarbothioamide Coordination Complexes

The coordination of N-phenyl-1-naphthalenecarbothioamide to a metal ion can significantly alter its photophysical and electronic properties. The electronic properties of such complexes are of interest for applications in various fields, including materials science and catalysis. nih.govresearchgate.netresearchgate.net

The electronic spectra of these complexes are typically characterized by ligand-centered transitions (π→π* and n→π*) and, in the case of transition metals, by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net The energies of these transitions are sensitive to the nature of the metal ion, the ligand substituents, and the coordination geometry. mdpi.com

For example, studies on related N-donor ligand complexes have shown that the coordination to a metal can lead to red-shifted emissions compared to the free ligand. researchgate.net The photoluminescent properties of such complexes are often influenced by the electronic structure and the presence of heavy atoms, which can promote intersystem crossing to triplet states. researchgate.net

Catalytic Applications of N Phenyl 1 Naphthalenecarbothioamide and Its Derivatives

N-Phenyl-1-Naphthalenecarbothioamide in Homogeneous Catalysis

Role as a Catalyst or Co-catalyst in Organic Reactions

There is no available information in scientific literature detailing the use of N-phenyl-1-naphthalenecarbothioamide as either a primary catalyst or a co-catalyst in homogeneous organic reactions.

Ligand Design for Enhanced Catalytic Performance

No studies were found that describe the design or use of N-phenyl-1-naphthalenecarbothioamide as a ligand for metal complexes aimed at enhancing catalytic performance. While related structures like N-aryl amides and thioamides can act as ligands, specific data for this compound is absent.

Heterogeneous Catalysis Incorporating N-Phenyl-1-Naphthalenecarbothioamide

Performance in Specific Industrial Processes (e.g., Dehydrosulfurization)

There is no documented evidence or performance data concerning the application of N-phenyl-1-naphthalenecarbothioamide in any industrial catalytic processes, including dehydrosulfurization.

Mechanistic Insights into N-Phenyl-1-Naphthalenecarbothioamide Mediated Catalysis

Consistent with the lack of data on its catalytic applications, there are no published mechanistic studies or insights into how N-phenyl-1-naphthalenecarbothioamide might mediate a catalytic reaction.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopic techniques provide empirical data essential for confirming the molecular structure and understanding the conformational dynamics of N-phenyl-1-naphthalenecarbothioamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational preferences of molecules. nih.gov For N-phenyl-1-naphthalenecarbothioamide, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, typically in the range of 7.0–8.5 ppm. The N-H proton of the thioamide group would likely appear as a broad singlet at a downfield chemical shift. The specific chemical shifts of the aromatic protons are influenced by the anisotropic effects of the adjacent aromatic rings and their relative orientation.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the thio-carbonyl carbon (C=S), which is expected to be significantly downfield, and for the various aromatic carbons. For the related compound, N-Phenyl-1-naphthylamine, characteristic ¹³C NMR signals have been identified, which can serve as a reference for the aromatic core of the title compound. chemicalbook.com

Conformational analysis, particularly regarding the rotation around the C(S)-N bond and the N-phenyl bond, can be investigated using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net NOESY experiments can detect through-space interactions between protons, providing evidence for the preferred spatial arrangement of the naphthyl and phenyl rings relative to each other. nih.gov The presence of two conformational isomers (E/Z) around the thioamide bond, a phenomenon observed in similar N-substituted amide systems, could lead to a doubling of some NMR signals. nih.gov

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Naphthalenecarbothioamide, N-phenyl- *

| Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.5 - 8.5 | 120 - 135 |

| Phenyl-H | 7.2 - 7.8 | 125 - 145 |

| N-H | > 9.0 (broad) | - |

| C=S | - | > 190 |

| Naphthalene Quaternary C | - | 128 - 138 |

| Phenyl Quaternary C | - | 135 - 145 |

Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within a molecule. nih.gov The spectra are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa.

For N-phenyl-1-naphthalenecarbothioamide, the FT-IR spectrum would prominently feature a sharp band for the N-H stretching vibration, typically around 3200-3400 cm⁻¹. The C=S (thioamide I) stretching vibration is a key marker and is expected in the 1200-1050 cm⁻¹ region. The thioamide II band, which has significant contributions from C-N stretching and N-H bending, typically appears around 1550-1480 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthyl and phenyl rings would produce a series of bands in the 1600-1400 cm⁻¹ region. orientjchem.org

Raman spectroscopy would also detect these vibrations, being particularly sensitive to the symmetric vibrations of the non-polar aromatic rings. orientjchem.org The combination of FT-IR and Raman data allows for a comprehensive assignment of the molecule's fundamental vibrational modes, often aided by computational calculations. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1-Naphthalenecarbothioamide, N-phenyl- *

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Stretch | 3200 - 3400 | Strong / Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Strong / Strong |

| Thioamide II (C-N Stretch + N-H Bend) | 1480 - 1550 | Strong / Medium |

| Thioamide I (C=S Stretch) | 1050 - 1200 | Medium / Strong |

| C-N Stretch (Phenyl-Nitrogen) | 1260 - 1330 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong / Weak |

Note: These predictions are based on data from analogous compounds and general spectroscopic principles. nih.govmdpi.comorientjchem.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Upon ionization, N-phenyl-1-naphthalenecarbothioamide (C₁₇H₁₃NS, Molecular Weight: 263.36 g/mol ) would produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. nih.gov

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Common fragmentation pathways for aromatic compounds involve cleavages that retain the stable aromatic structures. libretexts.orgyoutube.com For the related compound N-Phenyl-1-naphthylamine (m/z 219), the molecular ion is the base peak, and key fragments are observed at m/z 142 and 115, corresponding to cleavages around the amine linkage. massbank.eu

For N-phenyl-1-naphthalenecarbothioamide, key fragmentation pathways are expected to involve:

Alpha-cleavage adjacent to the thioamide group.

Cleavage of the C-N or C-S bonds.

A significant fragment would likely be the naphthalenecarbonylium-equivalent cation ([C₁₀H₇CS]⁺) or the naphthylmethylidyne cation ([C₁₀H₇]⁺) at m/z 127.

Another expected fragment would arise from the phenyl portion, such as the phenyl isothiocyanate radical cation or related ions.

Analyzing these fragmentation pathways allows for the unambiguous confirmation of the compound's identity and connectivity. nih.gov

Table 3: Predicted Key Mass Fragments for 1-Naphthalenecarbothioamide, N-phenyl- *

| m/z Value | Proposed Fragment Ion | Formula |

| 263 | Molecular Ion [M]⁺ | [C₁₇H₁₃NS]⁺ |

| 159 | Naphthylthiocarbonyl Cation | [C₁₁H₇S]⁺ |

| 127 | Naphthyl Cation | [C₁₀H₇]⁺ |

| 91 | Phenylamino Cation | [C₆H₅NH]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Note: Fragmentation depends on ionization method and energy. These are plausible fragments based on common pathways. libretexts.orgmassbank.eu

Quantum Chemical Calculations on N-Phenyl-1-Naphthalenecarbothioamide

Computational chemistry provides theoretical models that complement experimental data, offering deep insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules, including their equilibrium geometry and electronic structure, with a good balance of accuracy and computational cost. researchgate.net For N-phenyl-1-naphthalenecarbothioamide, DFT calculations, often using the B3LYP functional, can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnaturalspublishing.com

Furthermore, DFT provides crucial information about the electronic structure:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and electronic excitation properties. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the sulfur and nitrogen atoms are expected to be regions of high negative potential, while the N-H proton would be a site of positive potential. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties.

While computationally more intensive than DFT, ab initio calculations can be used to obtain benchmark data for the conformational energies, reaction barriers, and electronic properties of N-phenyl-1-naphthalenecarbothioamide. For instance, high-level ab initio calculations could definitively determine the relative energies of different conformational isomers, providing a theoretical gold standard to which experimental and DFT results can be compared. Although specific ab initio studies on this particular molecule are not prevalent in the literature, the methodology represents a powerful approach for achieving high-accuracy predictions for such systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties and reactivity of 1-Naphthalenecarbothioamide, N-phenyl- can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

Computational studies, typically employing Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the energies of these orbitals. For 1-Naphthalenecarbothioamide, N-phenyl-, the HOMO is expected to be predominantly localized on the electron-rich naphthalene and thioamide moieties, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the phenyl ring and the carbothioamide group, which can act as electron acceptors.

The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions within the molecule. A relatively small energy gap would suggest that the molecule can be easily excited, facilitating intramolecular charge transfer from the naphthalene and thioamide portions to the phenyl ring system.

Table 1: Illustrative Frontier Molecular Orbital Energies for 1-Naphthalenecarbothioamide, N-phenyl-

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.70 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic thioamides. Actual values may vary based on the specific computational method and basis set employed.

Charge Distribution Analysis:

Mulliken population analysis is a computational method used to assign partial atomic charges, providing a picture of the electron distribution across the molecule. In 1-Naphthalenecarbothioamide, N-phenyl-, the sulfur and nitrogen atoms of the thioamide linkage are expected to possess significant negative charges due to their high electronegativity. The carbon atom of the C=S group will likely exhibit a partial positive charge. The aromatic rings will show a more complex distribution of charges, with carbon atoms bonded to hydrogen generally being slightly negative and the hydrogen atoms themselves being positive. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in 1-Naphthalenecarbothioamide, N-phenyl-

| Atom | Atomic Charge (e) |

| S1 | -0.450 |

| N1 | -0.620 |

| C(S) | +0.380 |

| C(naphthyl) | -0.150 to +0.100 |

| C(phenyl) | -0.120 to +0.080 |

| H(N) | +0.310 |

Note: These values are illustrative and represent a plausible charge distribution based on calculations for analogous structures. The exact values are highly dependent on the computational method.

Computational Modeling of Reactivity and Reaction Mechanisms

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of 1-Naphthalenecarbothioamide, N-phenyl-. A common synthetic route involves the reaction of 1-naphthoyl chloride with N-phenylamine followed by thionation. Alternatively, the reaction of 1-naphthaldehyde (B104281) with a sulfur source and N-phenylamine can be considered.

By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified. Transition state theory is a fundamental concept in this analysis. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For the synthesis of 1-Naphthalenecarbothioamide, N-phenyl-, computational modeling can be used to determine the activation energies associated with different proposed mechanisms. For instance, in the reaction of 1-naphthoyl chloride with N-phenylamine, the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent elimination of HCl would each have a characteristic transition state. The calculated energies of these transition states can help to determine the rate-limiting step of the reaction.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Elimination | TS2 | 12.8 |

Note: This data is purely illustrative and represents a hypothetical reaction pathway. Actual activation energies would need to be calculated for a specific, well-defined reaction mechanism.

Solvent Effects and Environmental Influences on Chemical Processes

The properties and reactivity of 1-Naphthalenecarbothioamide, N-phenyl- can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like 1-Naphthalenecarbothioamide, N-phenyl-, increasing the polarity of the solvent is expected to have several effects. For example, it can influence the rotational barrier around the C-N amide bond. nih.gov More polar solvents can better stabilize the charge-separated resonance structure of the thioamide group, potentially leading to a higher rotational barrier.

Furthermore, solvent polarity can affect the electronic absorption spectrum of the molecule, a phenomenon known as solvatochromism. A bathochromic (red) shift in the absorption maximum is often observed with increasing solvent polarity for molecules with significant intramolecular charge transfer character in their excited state.

Table 4: Illustrative Solvent Effects on the Lowest Energy Electronic Transition

| Solvent | Dielectric Constant | Calculated Absorption Maximum (nm) |

| n-Hexane | 1.88 | 350 |

| Dichloromethane | 8.93 | 358 |

| Acetonitrile | 37.5 | 365 |

| Water | 80.1 | 372 |

Note: These values are illustrative and demonstrate a typical positive solvatochromic shift. The magnitude of the shift depends on the specific electronic transitions and the computational model used.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are invaluable for predicting and interpreting experimental spectroscopic data. By calculating theoretical spectra, assignments of experimental bands can be confirmed, and a deeper understanding of the molecule's vibrational and electronic properties can be gained.

For 1-Naphthalenecarbothioamide, N-phenyl-, DFT calculations can predict the infrared (IR) spectrum. Key vibrational modes include the N-H stretch, the C=S stretch (thioamide I band), and various C-N stretching and N-H bending modes (thioamide II and III bands). The calculated frequencies can be compared with experimental Fourier-transform infrared (FTIR) spectra to validate the computational model and assign the observed peaks. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can aid in the interpretation of experimental UV-Vis spectra and provide insight into the nature of the electronic transitions (e.g., π→π* or n→π*).

Table 5: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 3350 (scaled) | 3345 | N-H stretch |

| IR Frequency (cm⁻¹) | 1350 (scaled) | 1340 | C=S stretch |

| UV-Vis λmax (nm) | 355 | 352 | π→π* transition |

Note: This table presents hypothetical data to illustrate the comparison between theoretical and experimental results. Actual experimental data would be required for a direct comparison.

Applications in Advanced Materials Science Research

N-Phenyl-1-Naphthalenecarbothioamide as a Building Block for Novel Materials

The synthesis of novel materials hinges on the rational design of molecular precursors. The N-phenyl-1-naphthalenecarbothioamide molecule offers distinct functionalities that can be exploited in the construction of complex material architectures.

While direct examples of polymers incorporating N-phenyl-1-naphthalenecarbothioamide are not extensively documented, the principles of polymer chemistry allow for its inclusion through several methods. It could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and then copolymerized with other monomers. The bulky naphthalene (B1677914) and phenyl groups would be expected to increase the rigidity and thermal stability of the resulting polymer. The thioamide group can introduce specific intermolecular interactions, potentially enhancing properties like adhesion or providing sites for post-polymerization modification.

The extended π-conjugated system of the naphthalene ring is a key feature for applications in organic electronics. Thioamides, in general, are known to influence the electronic properties of molecules. The combination of the naphthalenic and thioamide moieties in N-phenyl-1-naphthalenecarbothioamide suggests its potential as a building block for organic semiconductors. The sulfur atom in the thioamide group can facilitate intermolecular interactions and influence molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductor films. The large aromatic surfaces of the naphthalene and phenyl rings can promote π-π stacking, another crucial element for efficient charge mobility.

Structure-Property Relationships in N-Phenyl-1-Naphthalenecarbothioamide-Based Materials

The performance of a material is intrinsically linked to the chemical structure of its constituent molecules. For materials based on N-phenyl-1-naphthalenecarbothioamide, the following relationships can be anticipated.

The optical properties, such as absorption and emission of light, are governed by the electronic transitions within the molecule. The naphthalene core endows the compound with inherent fluorescence properties. Modification of the phenyl group with electron-donating or electron-withdrawing substituents could be a strategy to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the color and efficiency of light emission. This tunability is a highly sought-after characteristic in the development of materials for organic light-emitting diodes (OLEDs). Similarly, these modifications would impact the electronic properties, influencing its behavior as a semiconductor.

Hypothetical Data on Substituted N-Phenyl-1-naphthalenecarbothioamide Derivatives

| Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Emission Color |

|---|---|---|---|---|

| -H (unsubstituted) | -5.8 | -2.5 | 3.3 | Blue |

| -NO2 (electron-withdrawing) | -6.1 | -2.8 | 3.3 | Blue-Green |

This table presents hypothetical data based on established principles of molecular orbital theory to illustrate the potential for tuning properties. Actual values would require experimental synthesis and characterization.

Projected Thermal Properties of Polymers with N-Phenyl-1-naphthalenecarbothioamide

| Polymer System | % Incorporation of Naphthyl Thioamide | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| Polystyrene | 0% | 100 | 350 |

| Polystyrene | 10% | 125 | 370 |

This table provides projected data to illustrate the expected trend of incorporating a rigid, bulky monomer like N-phenyl-1-naphthalenecarbothioamide into a polymer system.

Supramolecular Assembly and Self-Organization Driven by N-Phenyl-1-Naphthalenecarbothioamide Units

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The N-phenyl-1-naphthalenecarbothioamide molecule is well-suited for forming such assemblies. The thioamide group is a strong hydrogen bond donor and acceptor, capable of forming predictable and robust intermolecular linkages. These interactions, coupled with the π-π stacking of the naphthalene and phenyl rings, can guide the self-organization of the molecules into well-defined one-, two-, or three-dimensional structures. This bottom-up approach is fundamental to creating complex nanostructures for various applications, including sensors, catalysts, and porous materials. Research on related thioamides has demonstrated their ability to form stable supramolecular polymers through a combination of hydrogen bonding and stacking interactions.

Future Research Directions and Outlook for N Phenyl 1 Naphthalenecarbothioamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thioamides has traditionally relied on methods such as the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net While effective, these classic methods often require harsh reaction conditions and can generate significant waste. The future of N-phenyl-1-naphthalenecarbothioamide synthesis will likely focus on the development of more sustainable and efficient protocols.

Recent advances in organic synthesis have opened new avenues for thioamide formation. researchgate.net These include transition-metal-catalyzed cross-coupling reactions, which could enable the direct synthesis of N-phenyl-1-naphthalenecarbothioamide from readily available precursors. For instance, the development of catalytic systems that can mediate the coupling of 1-naphthoyl chloride with N-phenylthiourea or related sulfur-containing nucleophiles would represent a significant step forward.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Transition-Metal Catalysis | 1-Naphthoyl chloride, Phenyl isothiocyanate | Mild reaction conditions, high functional group tolerance |

| One-Pot Multicomponent Reaction | 1-Naphthaldehyde (B104281), Aniline (B41778), Elemental Sulfur | High atom economy, reduced waste, operational simplicity |

| Flow Chemistry Synthesis | 1-Naphthyl isothiocyanate, Phenylmagnesium bromide | Precise control over reaction parameters, enhanced safety, scalability |

Exploration of Uncharted Reactivity and Transformation Pathways

The thioamide functional group is known for its rich and diverse reactivity, serving as a versatile building block in organic synthesis. researchgate.nettandfonline.com While the reactivity of N-phenyl-1-naphthalenecarbothioamide remains largely unexplored, it is anticipated to participate in a variety of chemical transformations, leading to the synthesis of novel heterocyclic systems and other valuable organic molecules.

One promising area of investigation is the use of N-phenyl-1-naphthalenecarbothioamide as a precursor for the synthesis of naphthalene-fused thiazole (B1198619) derivatives. Cyclization reactions, induced by electrophilic reagents or oxidative conditions, could provide a direct route to these heterocycles, which are known to exhibit a range of biological activities.

Furthermore, the sulfur atom of the thioamide group can act as a nucleophile, participating in reactions with various electrophiles. This reactivity could be exploited for the development of novel ligation and bioconjugation strategies. The unique electronic and steric environment provided by the naphthalene (B1677914) and phenyl substituents may impart unique reactivity and selectivity to these transformations. The exploration of its utility in transition-metal-catalyzed cross-coupling reactions, where the thioamide can serve as a coupling partner, also presents an exciting avenue for future research.

Advanced Computational Design and Prediction of N-Phenyl-1-Naphthalenecarbothioamide Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. In the context of N-phenyl-1-naphthalenecarbothioamide, computational methods can be employed to predict the structural, electronic, and photophysical properties of a wide range of derivatives.

Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences, rotational barriers of the C-N bond, and the electronic structure of the molecule. tandfonline.com This information is crucial for understanding its reactivity and for designing derivatives with tailored properties. For example, computational screening could be used to identify substituents on the phenyl or naphthalene rings that would enhance the fluorescence quantum yield or shift the emission wavelength, making them suitable for specific applications in materials science.

Molecular dynamics (MD) simulations can be used to study the intermolecular interactions of N-phenyl-1-naphthalenecarbothioamide derivatives in different environments. This could be particularly relevant for predicting their self-assembly behavior in the solid state or their binding affinity to biological targets. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this class of compounds.

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis absorption, emission spectra | Design of new fluorescent materials and organic electronics |

| Time-Dependent DFT (TD-DFT) | Excited state properties, photophysical parameters | Optimization of molecules for light-emitting applications |

| Molecular Dynamics (MD) | Self-assembly behavior, intermolecular interactions | Development of novel organic semiconductors and smart materials |

Emerging Applications in Chemical Research and Materials Innovation

The unique combination of a large aromatic surface and a reactive thioamide group suggests that N-phenyl-1-naphthalenecarbothioamide and its derivatives could find applications in diverse areas of chemical research and materials science.

The extended π-system of the naphthalene core, in conjunction with the electron-donating and -withdrawing capabilities of the thioamide and phenyl groups, makes these compounds interesting candidates for organic electronics. Future research could explore their use as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune their electronic properties through synthetic modification of the peripheral substituents would be a significant advantage in this context.

In the realm of chemical sensing, the thioamide group can act as a binding site for metal ions and other analytes. The fluorescence of the naphthalene moiety could be modulated upon binding, forming the basis for new fluorescent chemosensors. The design of derivatives with specific binding pockets could lead to highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

Furthermore, the propensity of planar aromatic molecules to undergo π-π stacking could be exploited for the development of novel self-assembling materials, such as liquid crystals and organic nanoparticles. The introduction of specific functional groups could be used to direct the self-assembly process and control the morphology of the resulting materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Naphthalenecarbothioamide, N-phenyl-, and how do they influence experimental design?

- Answer: The compound (C₂₂H₁₆N₂OS, molecular weight 356.44 g/mol) has a logP of 5.95, indicating high lipophilicity, which affects solubility in aqueous systems and suggests preferential partitioning into lipid membranes or organic phases . Its polar surface area (PSA) of 41.13 Ų implies moderate hydrogen-bonding capacity, critical for optimizing solvent selection in synthesis or chromatographic separation (e.g., using reverse-phase HPLC with acetonitrile/water gradients) .

Q. What validated analytical methods are recommended for quantifying 1-Naphthalenecarbothioamide, N-phenyl- in biological matrices?

- Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly used, leveraging the compound’s aromatic naphthalene moiety for strong absorbance. Column selection (e.g., C18 stationary phase) and mobile-phase optimization (e.g., acetonitrile:water with 0.1% formic acid) are critical for resolving structurally similar byproducts . Mass spectrometry (LC-MS/MS) is advised for trace-level quantification in pharmacokinetic studies, utilizing transitions based on the molecular ion [M+H]⁺ at m/z 357.1 .

Q. What are the primary toxicological endpoints associated with naphthalene derivatives, and how should they inform safety protocols?

- Answer: Naphthalene derivatives exhibit systemic effects, including hepatic and renal toxicity in mammals. Researchers must design in vivo studies with rigorous monitoring of liver enzymes (ALT, AST) and renal biomarkers (creatinine, BUN) in rodents exposed via oral or inhalation routes . Evidence from naphthalene analogs suggests dose-dependent oxidative stress, necessitating inclusion of antioxidants (e.g., NAC) in cell-based assays to mitigate confounding cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes for 1-Naphthalenecarbothioamide, N-phenyl- be optimized to improve yield and purity?

- Answer: A plausible synthesis involves coupling naphthalene-1-carbothioic acid with phenylurea derivatives under Schotten-Baumann conditions. Optimization includes using coupling agents like DCC/DMAP in anhydrous dichloromethane to minimize hydrolysis of the thioamide group . Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) and purification via flash chromatography (gradient elution) are critical to isolate the product from thiourea byproducts .

Q. How do structural modifications of the naphthalene and phenyl groups affect the compound’s bioactivity?

- Answer: Substitution on the phenyl ring (e.g., electron-withdrawing groups at the para position) enhances electrophilicity, potentially increasing interactions with cysteine residues in target enzymes. Computational docking (e.g., AutoDock Vina) using the compound’s InChIKey (OCVXZONSHPKLMY-UHFFFAOYSA-N) can predict binding affinities to proteins like cytochrome P450 isoforms . Experimental validation via enzyme inhibition assays (e.g., CYP3A4 fluorogenic substrates) is recommended .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo models?

- Answer: Discrepancies often arise from metabolic activation differences. For example, hepatic CYP450-mediated oxidation in vivo generates reactive metabolites (e.g., epoxides) not observed in cell lines lacking metabolic competence. Co-culturing primary hepatocytes with target cells (e.g., renal proximal tubules) can bridge this gap, mimicking systemic toxicity . Dose extrapolation using physiologically based pharmacokinetic (PBPK) modeling is advised to align in vitro IC₅₀ values with in vivo exposures .

Q. What strategies are effective for resolving low solubility challenges in biological assays?

- Answer: Use of solubilizing agents (e.g., DMSO ≤0.1% v/v) or lipid-based carriers (e.g., cyclodextrins) is critical. For in vivo studies, nanoformulation (e.g., PEGylated liposomes) improves bioavailability. Solubility parameters (logS = -6.2 predicted via QSPR models) should guide solvent selection .

Methodological Notes

- Data Reproducibility: Cross-validate analytical methods using independent standards (e.g., NMR for purity assessment) .

- Ethical Compliance: Adhere to OECD Guidelines for in vivo toxicity testing, including humane endpoints and 3R principles (Reduction, Refinement, Replacement) .

- Computational Tools: Utilize PubChem (CID 5193354) for accessing spectral data and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.